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Introduction
Methyl perfluoroisobutyl ether, systematically known as 2-

(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluoroether (HFE) with the

chemical formula C5H3F9O.[1][2] Due to its unique properties, including low toxicity, non-

flammability, and excellent thermal stability, it finds applications as a solvent, heat transfer fluid,

and cleaning agent in various industries, including pharmaceuticals and electronics.[3][4][5] A

thorough understanding of its spectroscopic characteristics is paramount for quality control,

reaction monitoring, and regulatory compliance. This guide provides an in-depth overview of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

methyl perfluoroisobutyl ether.

While comprehensive spectroscopic data for pure methyl perfluoroisobutyl ether is not

readily available in the public domain, this document compiles and analyzes available

information for mixtures containing this isomer, primarily HFE-7100, which is a blend of methyl

nonafluorobutyl ether and methyl perfluoroisobutyl ether.[1][6] Additionally, representative

data from closely related hydrofluoroethers are presented to provide a foundational

understanding of the expected spectral features.
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A summary of the key physicochemical properties of methyl perfluoroisobutyl ether is
presented in the table below.

Property Value Reference

Chemical Formula C5H3F9O [1][2]

Molecular Weight 250.06 g/mol [2][7]

CAS Number 163702-08-7 [1][2]

IUPAC Name

2-

(difluoromethoxymethyl)-1,1,1,

2,3,3,3-heptafluoropropane

[1][8]

Boiling Point 20.0 ± 40.0 °C (at 760 Torr) [2]

Density
1.500 ± 0.06 g/cm³ (at 20 °C,

760 Torr)
[2]

Appearance Colorless, clear liquid [2][3]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.

1H, 13C, and 19F NMR are particularly informative for methyl perfluoroisobutyl ether.

Expected Chemical Shifts and Couplings:

¹H NMR: A singlet or a multiplet is expected for the methoxy (-OCH₃) protons. The chemical

shift will be influenced by the neighboring fluorine atoms.

¹³C NMR: Signals are expected for the methoxy carbon and the fluorinated carbons. The

carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F

coupling). The CF₃ carbon signal may appear as a quartet.

¹⁹F NMR: This is the most informative technique for this compound. Multiple signals are

expected for the chemically non-equivalent fluorine atoms. The signals will show complex
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splitting patterns due to both homonuclear (F-F) and heteronuclear (F-H) coupling.

Representative NMR Data for a Related Hydrofluoroether, (CF₃)₂CHOCH₃:[9]

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H 3.73 s - CH₃

3.93 m - CH

¹³C 62.5 s - C-4 (OCH₃)

77.8 m - C-3 (CH)

121.1 m -
C-1 and C-2

(CF₃)

¹⁹F -74.37 d 6.0 CF₃

s = singlet, d = doublet, m = multiplet

Infrared (IR) Spectroscopy
The IR spectrum of methyl perfluoroisobutyl ether is expected to be dominated by strong

absorptions corresponding to C-F and C-O stretching vibrations.

Expected IR Absorption Bands:

C-H stretching: Around 2900-3000 cm⁻¹

C-O stretching: Strong absorption in the 1050-1250 cm⁻¹ region.[10]

C-F stretching: Very strong and broad absorptions in the 1100-1350 cm⁻¹ region.[10][11]

The complexity of the C-F stretching region can provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For fluorinated compounds, the loss of CF₃ (69 amu) is a common

fragmentation pathway.[12]

Expected Mass Spectral Data:

Molecular Ion (M⁺): A peak corresponding to the molecular weight (250.06 g/mol ) may be

observed, though it might be weak.

Major Fragments: Common fragments would likely arise from the cleavage of C-C and C-O

bonds, and the loss of fluorine atoms or fluorinated groups. A prominent peak at m/z [M-69]⁺

corresponding to the loss of a trifluoromethyl group is anticipated.

Representative GC-MS Data for a Related Hydrofluoroether, (CF₃)₂CHOCH₃:[9]

m/z Relative Intensity Assignment

182 4 [M]⁺

163 15 [M-F]⁺

151 1 [M-OCH₃]⁺

113 100 [M-CF₃]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for hydrofluoroethers

are outlined below.

NMR Spectroscopy
Sample Preparation: The sample is typically prepared by dissolving a few milligrams of the

hydrofluoroether in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) equipped with a

multinuclear probe is used.
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¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS).

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Due to

the long relaxation times of quaternary and fluorinated carbons, a longer relaxation delay

may be necessary for quantitative analysis.

¹⁹F NMR: ¹H-decoupled spectra are often recorded. Chemical shifts are referenced to an

external standard, commonly CFCl₃ (trichlorofluoromethane) set at 0 ppm.[13]

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., KBr or NaCl). Alternatively, the sample can be analyzed in a solution using a suitable

solvent that has minimal absorption in the region of interest.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the empty sample holder or the solvent is recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced directly into the ion source or, more

commonly, via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron ionization (EI) is a common method for volatile compounds like

hydrofluoroethers.

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as

a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a compound like methyl perfluoroisobutyl ether.

Sample Preparation

Spectroscopic Analysis
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(1H, 13C, 19F)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Compound Identification

Technical Guide / Whitepaper

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for methyl perfluoroisobutyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b068913?utm_src=pdf-body
https://www.benchchem.com/product/b068913?utm_src=pdf-body-img
https://www.benchchem.com/product/b068913?utm_src=pdf-body
https://www.benchchem.com/product/b068913?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Methyl perfluoroisobutyl ether | C5H3F9O | CID 4156734 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Methyl perfluoroisobutyl ether CAS#: 163702-08-7 [m.chemicalbook.com]

3. Methyl perfluoroisobutyl ether | 163702-08-7 [chemicalbook.com]

4. bocsci.com [bocsci.com]

5. Methyl perfluoroisobutyl ether-Shandong Dongyue Future Hydrogen Energy Materials
Co.,Ltd. [dyfhem.com]

6. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. methyl perfluoroisobutyl ether (39% n-isomer) [webbook.nist.gov]

8. 2-[Difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane | C5H3F9O | MD Topology |
NMR | X-Ray [atb.uq.edu.au]

9. article.scirea.org [article.scirea.org]

10. benthamopen.com [benthamopen.com]

11. ias.ac.in [ias.ac.in]

12. acdlabs.com [acdlabs.com]

13. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl Perfluoroisobutyl Ether:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068913#spectroscopic-data-nmr-ir-mass-spec-of-
methyl-perfluoroisobutyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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